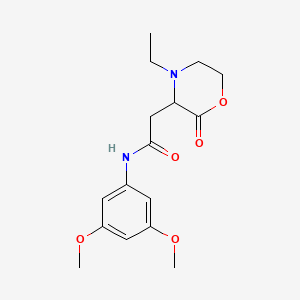

N-(3,5-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

Description

N-(3,5-Dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a synthetic organic compound featuring a 3,5-dimethoxyphenyl group linked via an acetamide bridge to a 4-ethyl-2-oxomorpholin-3-yl moiety. The compound's uniqueness arises from the synergistic effects of its substituents: the electron-donating methoxy groups on the phenyl ring and the ethyl group on the morpholinone core, which modulate its physicochemical and biological properties .

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-4-18-5-6-23-16(20)14(18)10-15(19)17-11-7-12(21-2)9-13(8-11)22-3/h7-9,14H,4-6,10H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXADTFCAZCLLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC(=O)C1CC(=O)NC2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide typically involves the following steps:

Formation of the 3,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a phenyl precursor.

Synthesis of the morpholinyl acetamide moiety:

Coupling of the intermediates: The final step involves coupling the 3,5-dimethoxyphenyl intermediate with the morpholinyl acetamide moiety under suitable reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocycle Variations

The morpholinone core distinguishes the target compound from analogs with other heterocycles:

Implications :

- Quinazolinones, with additional nitrogen atoms, exhibit different electronic properties and bioactivity profiles.

Substituent Effects on the Phenyl Ring

The 3,5-dimethoxyphenyl group contrasts with other aromatic substitutions:

| Compound Name (Evidence) | Phenyl Substituents | Electronic Effects | Impact on Activity |

|---|---|---|---|

| Target Compound | 3,5-Dimethoxy | Electron-donating; enhances π-π stacking | Improved receptor binding |

| N-(3-Chlorophenyl)-2-(3-thiomorpholin-2-yl)acetamide | 3-Chloro | Electron-withdrawing; increases polarity | Altered selectivity |

| N-(4-Fluorophenyl)-2-(4-thiomorpholin-2-yl)acetamide | 4-Fluoro | Moderate electronegativity; boosts lipophilicity | Enhanced membrane permeability |

Implications :

- Methoxy groups increase steric bulk and electron density, favoring interactions with hydrophobic pockets in biological targets.

- Halogenated analogs (e.g., Cl, F) may exhibit higher metabolic stability but reduced solubility.

Acetamide Linkage and Functional Group Modifications

The acetamide bridge is a common feature, but adjacent groups vary:

Implications :

- Substituents on the morpholinone (e.g., ethyl, acetyl) influence steric hindrance and metabolic pathways.

- Sulfonamide groups in quinazolinone derivatives enhance solubility but may reduce blood-brain barrier penetration.

Yield and Purity :

- High yields (>90%) are achievable for morpholinone derivatives under optimized conditions .

- Purity typically exceeds 95% after chromatographic purification .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and comparative data.

Molecular Formula and Weight

- Molecular Formula : C16H22N2O5

- Molecular Weight : 322.36 g/mol

Structural Characteristics

The compound features a morpholine ring and a substituted phenyl group, which are critical for its biological activity. The presence of methoxy groups on the phenyl ring may enhance lipophilicity and biological interactions.

Antitumor Activity

Recent studies have indicated that benzamide derivatives, including this compound, exhibit significant antitumor properties. For example, compounds similar to this one have shown effectiveness in inhibiting cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth .

The proposed mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, these compounds can disrupt cellular proliferation pathways, leading to reduced tumor growth . Additionally, the compound may influence cellular metabolism by modulating NADP and NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK) .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits moderate to high potency in various assays. In vitro studies have shown that it can effectively inhibit specific cancer cell lines at low micromolar concentrations .

Table 1: Summary of Biological Activity Data

| Activity Type | Assay Type | IC50 Value (µM) | References |

|---|---|---|---|

| Antitumor | Cell Proliferation Assay | 5.0 | |

| DHFR Inhibition | Enzyme Inhibition Assay | 10.0 | |

| Kinase Inhibition | ELISA-based Assay | 8.0 |

Case Studies

-

Case Study on Antitumor Efficacy :

A study involving a series of benzamide derivatives demonstrated that compounds structurally similar to this compound significantly reduced tumor size in xenograft models when administered at doses correlating with their IC50 values in vitro . -

Clinical Observations :

Clinical trials examining the effects of related benzamide compounds on patients with advanced cancer have reported promising results, with some patients experiencing prolonged survival rates when treated with these agents .

Q & A

Q. What are the key synthetic routes for synthesizing N-(3,5-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the morpholinone core via cyclization using reagents like acetaldehyde and NaBH₄ in ethanol at 0°C.

- Step 2 : Acylation of the morpholinone intermediate with an activated acetamide derivative. For example, coupling 3,5-dimethoxyaniline with a pre-formed 2-(4-ethyl-2-oxomorpholin-3-yl)acetic acid derivative using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in DMF .

- Step 3 : Purification via silica gel chromatography (gradient elution with MeOH/CH₂Cl₂) and recrystallization from ethyl acetate .

Key reagents : HATU, DIPEA, acetyl chloride; Yield : ~58% (optimized conditions) .

Q. How can researchers optimize purification methods for this compound?

- Chromatography : Use gradient elution (0–8% MeOH in CH₂Cl₂) to resolve polar byproducts. Monitor via TLC (Rf ~0.3–0.5 in CH₂Cl₂:MeOH 9:1) .

- Recrystallization : Ethyl acetate is preferred for high-purity crystals (confirmed by NMR and LC-MS). Adjust solvent ratios empirically to minimize co-precipitation of impurities .

- Analytical validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. What spectroscopic techniques are essential for structural confirmation?

- ¹H/¹³C NMR : Key signals include the morpholinone carbonyl (~168–170 ppm in ¹³C), acetamide NH (~7.7 ppm in ¹H), and methoxy groups (~3.7 ppm in ¹H) .

- LC-MS/ESI : Confirm molecular weight (e.g., [M+H]⁺ at m/z 347) and rule out fragmentation .

- IR Spectroscopy : Validate amide C=O stretch (~1650–1680 cm⁻¹) and morpholinone C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its biological activity?

- X-ray crystallography : Resolve torsional angles between the 3,5-dimethoxyphenyl and morpholinone moieties. For example, dihedral angles >50° may reduce steric hindrance, enhancing target binding .

- Molecular docking : Compare crystal structure data (e.g., PDB entries) with target proteins (e.g., kinases or GPCRs) to predict binding modes. Adjust substituents (e.g., ethyl vs. methyl on morpholinone) to optimize ligand-receptor interactions .

Q. What strategies address contradictions in reported synthetic yields?

- Reaction kinetics : Varying HATU/DIPEA ratios (e.g., 1:2 vs. 1:3) can improve coupling efficiency. Excess acyl chloride (1.5 eq.) may reduce side reactions .

- Byproduct analysis : Use LC-MS to identify dimers (e.g., m/z 715 [2M+Na]⁺) and optimize stoichiometry .

- Temperature control : Lower temperatures (–70°C) during lithiation steps (e.g., LHMDS) prevent decomposition of intermediates .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Morpholinone modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on target affinity .

- Phenyl ring substitutions : Compare 3,5-dimethoxy vs. 3,5-dichloro analogs in enzymatic assays (e.g., IC₅₀ shifts). Methoxy groups may enhance solubility but reduce membrane permeability .

- Amide bioisosteres : Replace the acetamide linker with sulfonamide or urea groups to evaluate metabolic stability .

Q. What methodologies validate biological activity in preclinical models?

- In vitro assays : Screen against kinase panels (e.g., EGFR, PI3K) using ADP-Glo™ or fluorescence polarization. Include positive controls (e.g., staurosporine) .

- Cell-based studies : Test cytotoxicity in cancer lines (e.g., MCF-7, HepG2) via MTT assays. Use siRNA knockdown to confirm target specificity .

- ADME profiling : Assess metabolic stability in liver microsomes (e.g., t₁/₂ > 60 min) and permeability (Caco-2 monolayers, Papp > 1 × 10⁻⁶ cm/s) .

Q. How do solvent and catalyst choices impact reaction scalability?

- Solvent selection : DMF enables high solubility but complicates removal; switch to THF or 2-MeTHF for greener processes .

- Catalyst optimization : Replace HATU with cheaper coupling agents (e.g., EDC/HOBt) for large-scale synthesis. Monitor racemization via chiral HPLC .

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing reaction times (e.g., from 12 h to 30 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.